

3,5-Dibromo-4-nitro-1H-pyrazole CAS number 104599-36-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibromo-4-nitro-1H-pyrazole

Cat. No.: B012158

[Get Quote](#)

An In-Depth Technical Guide to **3,5-Dibromo-4-nitro-1H-pyrazole** (CAS 104599-36-2) for Advanced Chemical Synthesis

Introduction

3,5-Dibromo-4-nitro-1H-pyrazole, identified by CAS Number 104599-36-2, is a highly functionalized heterocyclic compound. While seemingly a niche reagent, its true value lies in its architecture: a stable pyrazole core decorated with multiple, orthogonally reactive functional groups. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs used to treat a wide range of diseases, from cancer to erectile dysfunction.^{[1][2]} This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this versatile building block, focusing on its synthesis, reactivity, and strategic application in the construction of complex molecular entities. We will delve into the causality behind its synthetic utility, offering field-proven insights to empower its effective use in research and development programs.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its successful application in synthesis. The key characteristics of **3,5-Dibromo-4-nitro-1H-pyrazole** are summarized below.

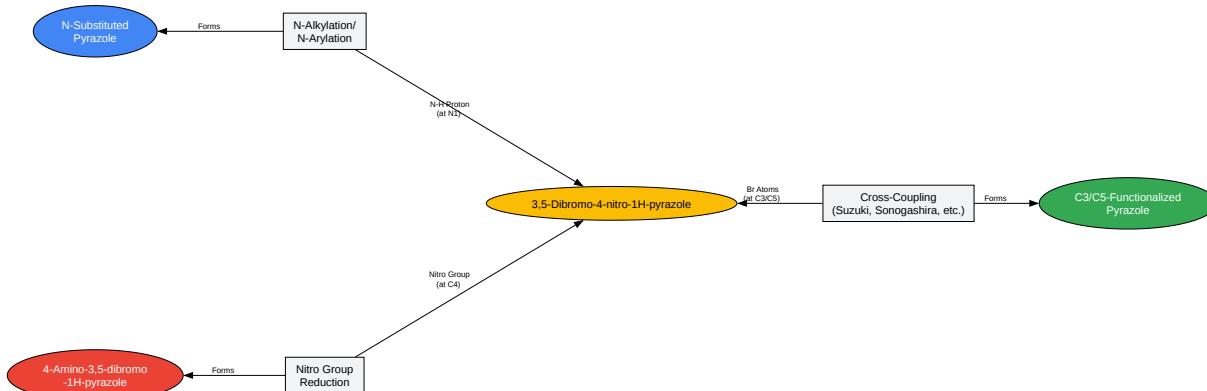
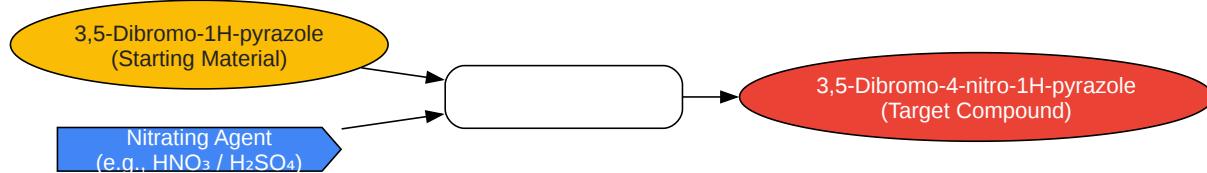
Chemical Structure

The structure features a five-membered aromatic pyrazole ring substituted with two bromine atoms at positions 3 and 5, and a nitro group at position 4.

Caption: Chemical structure of **3,5-Dibromo-4-nitro-1H-pyrazole**.

Physicochemical Data

The following table summarizes key computed and experimental data, providing a quick reference for experimental planning.



Property	Value	Source
CAS Number	104599-36-2	[3] [4] [5] [6] [7]
Molecular Formula	C ₃ HBr ₂ N ₃ O ₂	[3] [5] [8]
Molecular Weight	270.87 g/mol	[3] [8]
Appearance	Solid	[9]
Topological Polar Surface Area (TPSA)	71.82 Å ²	[3]
LogP (Computed)	1.84 - 2.1	[3] [8]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]

Synthesis and Mechanistic Considerations

While direct literature on the synthesis of **3,5-Dibromo-4-nitro-1H-pyrazole** is sparse, its preparation can be logically deduced from established pyrazole chemistry. The most viable route is the electrophilic nitration of 3,5-dibromo-1H-pyrazole.

Causality of the Synthetic Approach: The pyrazole ring is an electron-rich aromatic system. Electrophilic substitution reactions, such as nitration, preferentially occur at the C4 position, which is the most nucleophilic carbon and is sterically unhindered. The two bromine atoms at

C3 and C5 are deactivating but are out-competed by the activating effect of the ring nitrogens directing the electrophile to C4.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. 3,5-dibromo-4-nitro-1H-pyrazole | 104599-36-2 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 3,5-Dibromo-4-nitro-1H-pyrazole [oakwoodchemical.com]
- 7. parchem.com [parchem.com]
- 8. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. matrixscientific.com [matrixscientific.com]
- To cite this document: BenchChem. [3,5-Dibromo-4-nitro-1H-pyrazole CAS number 104599-36-2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012158#3-5-dibromo-4-nitro-1h-pyrazole-cas-number-104599-36-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com